![molecular formula C7H9N3O3 B3319883 2-Ethoxy-3-nitropyridin-4-amine CAS No. 1187732-67-7](/img/structure/B3319883.png)
2-Ethoxy-3-nitropyridin-4-amine
Overview
Description
“2-Ethoxy-3-nitropyridin-4-amine” is a derivative of nitropyridine . Nitropyridines are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular formula of “2-Ethoxy-3-nitropyridin-4-amine” is C5H5N3O2 . The average mass is 139.112 Da and the monoisotopic mass is 139.038177 Da .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo [4,5-c] pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The density of “2-Ethoxy-3-nitropyridin-4-amine” is 1.4±0.1 g/cm3 . The boiling point is 350.4±22.0 °C at 760 mmHg . The melting point is 203-207 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Applications
Selective Vicarious Nucleophilic Amination : A method for preparing 3- or 4-substituted-2-amino-5-nitropyridines, involving amination reactions on compounds like 3-nitropyridine, has been developed. This method uses hydroxylamine and 4-amino-1,2,4-triazole for amination, yielding products with moderate to good yields. This process is significant for synthesizing various nitropyridine derivatives, potentially including 2-Ethoxy-3-nitropyridin-4-amine (Bakke, Svensen, & Trevisan, 2001).
N-Nitration of Secondary Amines : The use of 4-chloro-5-alkoxy-2-nitropyridazin-3-ones, like 5-ethoxy derivatives, in the N-nitration of secondary amines to produce N-nitramines showcases a potential application area for similar structures, including 2-Ethoxy-3-nitropyridin-4-amine. These reactions provide good yields under mild neutral conditions (Park et al., 2003).
Development of Fluorescent Probes
- Fluorescent Compounds for Metal Ion Detection : Research into 2-aminoethylpyridine-based fluorescent compounds, which involve the reaction of similar nitropyridinylamines with other chemical entities, has been shown to be effective in detecting metal ions like Fe3+ and Hg2+ in aqueous media. This suggests potential applications for derivatives like 2-Ethoxy-3-nitropyridin-4-amine in creating sensitive probes for environmental or biological systems (Singh et al., 2020).
Chemical and Pharmacological Data
- Chemical Properties and Analogs : The synthesis and reactions of various aminoethoxypyridines, including their picrates and monoacetyl derivatives, have been explored. While these studies do not directly involve 2-Ethoxy-3-nitropyridin-4-amine, they provide a framework for understanding the chemical behavior and potential applications of similar compounds (Bijlsma & Hertog, 2010).
Graphene-Based Catalysis
- Graphene-Based Catalysts for Nitro Compound Reduction : Research into graphene-based catalysts for the reduction of nitro compounds to amines highlights an area where compounds like 2-Ethoxy-3-nitropyridin-4-amine could play a role. These catalysts are used in synthesizing drugs, biologically active molecules, and other chemicals, indicating a potential application in facilitating such reactions (Nasrollahzadeh et al., 2020).
Mechanism of Action
While the specific mechanism of action for “2-Ethoxy-3-nitropyridin-4-amine” is not explicitly mentioned in the search results, nitropyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Future Directions
Nitropyridines have shown medicinal potential in various areas such as the central nervous system, digestive system, cancer, inflammation, etc . They are being explored for their potential therapeutic significance . The future directions of “2-Ethoxy-3-nitropyridin-4-amine” could be in these areas, given its structural similarity to nitropyridines.
properties
IUPAC Name |
2-ethoxy-3-nitropyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-7-6(10(11)12)5(8)3-4-9-7/h3-4H,2H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUMMNCANOQSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704511 | |
Record name | 2-Ethoxy-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-nitropyridin-4-amine | |
CAS RN |
1187732-67-7 | |
Record name | 2-Ethoxy-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.